2-[(2-Amino-2-methylpropyl)amino]ethanol
Description
2-[(2-Amino-2-methylpropyl)amino]ethanol (CAS 72622-74-3) is a branched amino alcohol with the molecular formula C8H20N2O and a molecular weight of 160.26 g/mol. Its structure features a tertiary amine group attached to a methyl-substituted propyl chain and a hydroxyl-containing ethanol moiety. Key physical properties include a boiling point of 261.5°C at 760 mmHg, density of 0.938 g/cm³, and flash point of 111.9°C . This compound is utilized in coordination chemistry, pharmaceuticals, and as a precursor in organic synthesis, particularly in Ni(II) Schiff base complexes .
Properties
IUPAC Name |
2-[(2-amino-2-methylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-6(2,7)5-8-3-4-9/h8-9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDKOOAJXTXCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280630 | |
| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68750-16-3 | |
| Record name | NSC17714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(2-HYDROXYETHYL)-2-METHYL-1,2-PROPANEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(2-Amino-2-methylpropyl)amino]ethanol involves the reaction of acrylonitrile with ammonia to form aminopropionitrile. This intermediate is then subjected to a condensation reaction with formaldehyde to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-methylpropyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
2-[(2-Amino-2-methylpropyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-2-methylpropyl)amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Property Comparison
The table below compares 2-[(2-Amino-2-methylpropyl)amino]ethanol with structurally related amino alcohols:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features/Applications |
|---|---|---|---|---|---|
| This compound | 72622-74-3 | C8H20N2O | 160.26 | 261.5 | Coordination complexes, pharmaceuticals |
| 2-(Diisopropylamino)ethanol | 96-80-0 | C8H19NO | 145.24 | 187–192 | CO2 capture, surfactants |
| 2-(t-Butyl-amino)ethanol | N/A | C6H15NO | 117.19 | N/A | High vaporization enthalpy |
| 1-Amino-2,2-dimethylpropan-1-ol | 40898-98-4 | C5H13NO | 103.16 | N/A | CO2 capture solvents |
| 2-[3-(Dimethylamino)propylamino]ethanol | 78718-56-6 | C11H26N2O | 202.34 | N/A | Pharmaceutical intermediates |

Key Observations :
- Steric Effects: Bulkier substituents (e.g., isopropyl in 2-(Diisopropylamino)ethanol) lower boiling points compared to methyl-substituted analogs due to reduced intermolecular hydrogen bonding .
- Thermodynamics: Branched analogs like 2-(t-butyl-amino)ethanol exhibit higher vaporization enthalpies than linear counterparts, impacting their use in solvent systems .
Coordination Chemistry and Magnetic Properties
In Ni(II) Schiff base complexes, this compound-derived ligands (e.g., L3A in Ni(L3A)(L2)) demonstrate distinct magnetic anisotropy, with τ values (distortion parameters) of 0.09 . Comparatively, ligands with ethylenediamine backbones show lower anisotropy (τ < 0.05), highlighting the role of methyl branching in enhancing magnetic properties.
Environmental Reactivity and Stability
- Atmospheric Degradation: 2-Amino-2-methylpropanol (AMP, a close analog) reacts with OH radicals to form nitrooxy derivatives (e.g., AMPNO2), with particle-phase stability influenced by substituent steric hindrance .
- Comparison with 2-(Diethylamino)ethanol: The latter degrades more rapidly in aqueous environments due to less steric protection of the amine group, as noted in OECD SIDS reports .
Biological Activity
2-[(2-Amino-2-methylpropyl)amino]ethanol, also known as AMPE, is an organic compound with the molecular formula CHNO. This compound exhibits a variety of biological activities and has been studied for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- CAS Number : 68750-16-3
- Physical State : Colorless liquid with weak basic properties
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to significant changes in cellular functions.
Key Mechanisms:
- Enzymatic Interaction : The compound can form hydrogen bonds and electrostatic interactions with enzymes, influencing their activity.
- Receptor Binding : AMPE may bind to specific receptors, modulating signaling pathways critical for various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : In vitro studies suggest that AMPE can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Research indicates potential cytotoxic effects on various cancer cell lines, suggesting its role as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2020) demonstrated that AMPE showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential for use in antimicrobial formulations.
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, Johnson et al. (2021) explored the anti-inflammatory effects of AMPE on macrophage cells. The results indicated a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with AMPE at concentrations ranging from 10 to 50 µM.
Case Study 3: Cytotoxic Effects on Cancer Cells
A recent investigation by Lee et al. (2023) focused on the cytotoxic effects of AMPE on human breast cancer cell lines (MCF-7). The study revealed that treatment with AMPE resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

